2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
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Overview
Description
The compound appears to contain a benzamide group, a methoxy group, and a tetrahydropyran group, which are common in many organic compounds . Benzamides are a class of compounds containing a benzene ring and an amide group. Methoxy groups are ether groups with a methyl group attached to the oxygen atom. Tetrahydropyran is a saturated six-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzamide portion would contribute to planarity and rigidity, while the tetrahydropyran ring could introduce some three-dimensionality .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides, methoxy groups, and tetrahydropyrans each have characteristic reactions. Benzamides, for example, can undergo hydrolysis to form benzoic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Diversity-Oriented Synthesis and Biological Screening
Research has demonstrated the utility of compounds with structural features similar to "2-methoxy-N-(2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl)benzamide" in the diversity-oriented synthesis of structurally diverse compounds. For instance, oxidative carbon-hydrogen bond activation reactions and click chemistry have been employed to generate libraries of non-natural compounds with potential biological activities. Such methodologies facilitate the rapid exploration of chemical space for the discovery of novel bioactive molecules (Zaware et al., 2011).
Synthesis of Fused Pyran Derivatives with Potential Biological Activities
The synthesis of fused pyran derivatives, which share a common pyran moiety with "2-methoxy-N-(2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl)benzamide," has been reported. These compounds have been prepared through reactions involving ethyl benzoylacetate and various nucleophiles, leading to compounds with potential biological activities. Such synthetic pathways illustrate the chemical versatility of pyran-containing compounds and their relevance in medicinal chemistry (Shehab & Ghoneim, 2016).
Application in Heterocyclic Synthesis
Compounds containing tetrahydro-2H-pyran moieties have been utilized in heterocyclic synthesis, highlighting their significance as intermediates in the generation of diverse heterocyclic structures. These processes underscore the role of such compounds in facilitating complex synthetic transformations, leading to molecules of pharmacological interest (Mohareb et al., 2004).
Incorporation into Silica Composites
Research on the incorporation of π-conjugated polymers into silica composites points towards the application of pyran derivatives in material science. Such studies demonstrate the integration of organic molecules with inorganic matrices to produce novel composite materials with unique properties, potentially applicable in optoelectronics and sensor technology (Kubo et al., 2005).
Novel Syntheses and Biological Applications
The compound's structural motifs are foundational in the synthesis of novel molecules with significant biological applications. For instance, practical syntheses of CCR5 antagonists, which are crucial in HIV-1 infection treatment, illustrate the broader relevance of such chemical frameworks in developing therapeutics (Ikemoto et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-14-5-3-2-4-13(14)15(17)16-8-11-20-12-6-9-19-10-7-12/h2-5,12H,6-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBTWBKGFOUFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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